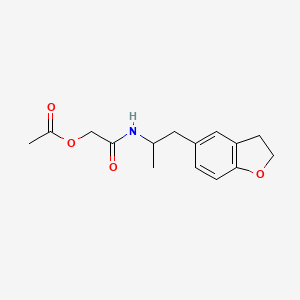

2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate

Description

Properties

IUPAC Name |

[2-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylamino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(16-15(18)9-20-11(2)17)7-12-3-4-14-13(8-12)5-6-19-14/h3-4,8,10H,5-7,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEAYYXRSDVPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the formation of the benzofuran ring. The key steps include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

- Antioxidant Properties: Compounds with similar structures have shown the ability to inhibit lipid peroxidation and scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases .

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative disorders and mood disorders .

Drug Development

The compound's structural similarity to known bioactive molecules positions it as a candidate for drug development. Its potential modulation of neurotransmitter systems could lead to new treatments for conditions such as:

- Parkinson's Disease: By influencing dopaminergic signaling pathways.

- Depression and Anxiety Disorders: Through serotonin receptor modulation.

Anticancer Activity

Research has indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this molecule have been evaluated for their anticancer activity against human breast carcinoma cells, showing promising results compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological effects of compounds related to 2-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate:

- Antioxidant Activity Study:

- Neuroprotective Effects:

- Cytotoxicity Against Cancer Cells:

Mechanism of Action

The mechanism of action of 2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis

Comparison with Similar Compounds

Core Heterocyclic Structure

The 2,3-dihydrobenzofuran core differentiates this compound from related heterocycles:

- Isobenzofuranone derivatives (e.g., ): These feature a lactone (cyclic ester) structure, which is more electrophilic due to ring strain and carbonyl polarization.

- Furochromen systems (): These fused benzofuran-chromene structures are larger and more planar, enabling π-π stacking interactions. The dihydrobenzofuran’s partial saturation may reduce such interactions but improve solubility .

Functional Group Analysis

- Amide and Ester Linkages: Compounds 15–17 from share benzamide and alkoxy ester groups. The target compound’s acetate ester may hydrolyze faster than bulky tert-butyl esters (e.g., ), influencing bioavailability .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthesis : Methods from (e.g., tert-butyl ester protection) could be adapted for synthesizing the target compound, though nitro groups in bis-CNB-GABA may complicate purification .

- Computational Analysis : Tools like Multiwfn () could model the electron density of the dihydrobenzofuran core to predict reactivity or binding interactions .

- Biological Evaluation: No direct activity data exist, but photolysis techniques () might test light-activated properties if the compound contains photo-labile groups.

Biological Activity

The compound 2-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate, a derivative of benzofuran, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves the following steps:

- Formation of the Benzofuran Core : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds.

- Alkylation : The introduction of the propan-2-yl group is achieved via alkylation with suitable alkylating agents.

- Amidation : The final step involves the reaction with acetic anhydride to form the acetate derivative.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzofuran moiety enhances its affinity for biological targets due to its structural complexity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties:

- Anti-inflammatory Activity : Similar benzofuran derivatives have shown significant anti-inflammatory effects by inhibiting prostaglandin synthesis. For instance, a study on 2,3-dihydrobenzofuran derivatives demonstrated their ability to inhibit carrageenin-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

- Antimicrobial Activity : Compounds derived from benzofuran have also been reported to possess antimicrobial properties. This suggests that this compound may exhibit similar effects against various pathogens.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.